

# Unveiling Protein Function: A Protocol for Sequence Analysis with SAPA

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## Compound of Interest

Compound Name: SA-PA

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OBERNDORF, Germany – November 21, 2025 – In the intricate world of proteomics and drug discovery, identifying functional regions within protein sequences is a critical step. The SAPA (Sequence Analysis and Pattern Alignment) tool offers researchers a powerful web-based application to pinpoint these regions by combining amino acid composition, scaled physicochemical profiles, and sequence motifs. This application note provides a detailed protocol for utilizing the SAPA tool for protein sequence analysis, with a specific application in identifying O-glycosylated peptides from *Mycobacterium tuberculosis*. Additionally, we describe the distinct signaling pathway of the SapA protein, a key component in bacterial resistance to antimicrobial peptides.

## Application Note: Identifying Functional Protein Regions with the SAPA Tool

The SAPA tool is a versatile bioinformatics application designed to identify functional modules in protein sequences that may not be defined by simple consensus patterns.<sup>[1][2]</sup> It allows for a multi-faceted search strategy, integrating three key features:

- **Amino Acid Composition:** Users can define the minimum percentage of up to six individual amino acids or three groups of related amino acids.<sup>[1]</sup>

- **Scaled Amino Acid Profiles:** The tool utilizes up to three scaled profiles from the AAINDEX database to score and select target sequences based on specific physicochemical properties.[\[1\]](#)
- **Sequence Motifs:** It employs an extended PROSITE pattern syntax to search for specific motifs, which can be combined using logical operators (AND, OR, NOT).[\[1\]](#)

The SAPA tool scores the identified target regions, allows for the estimation of a false discovery rate (FDR) using decoy sequences, and provides results in downloadable formats, including Excel spreadsheets and FASTA files.[\[1\]](#)

## Experimental Protocol: Identification of O-Glycosylated Peptides in Mycobacterium tuberculosis using the SAPA Tool

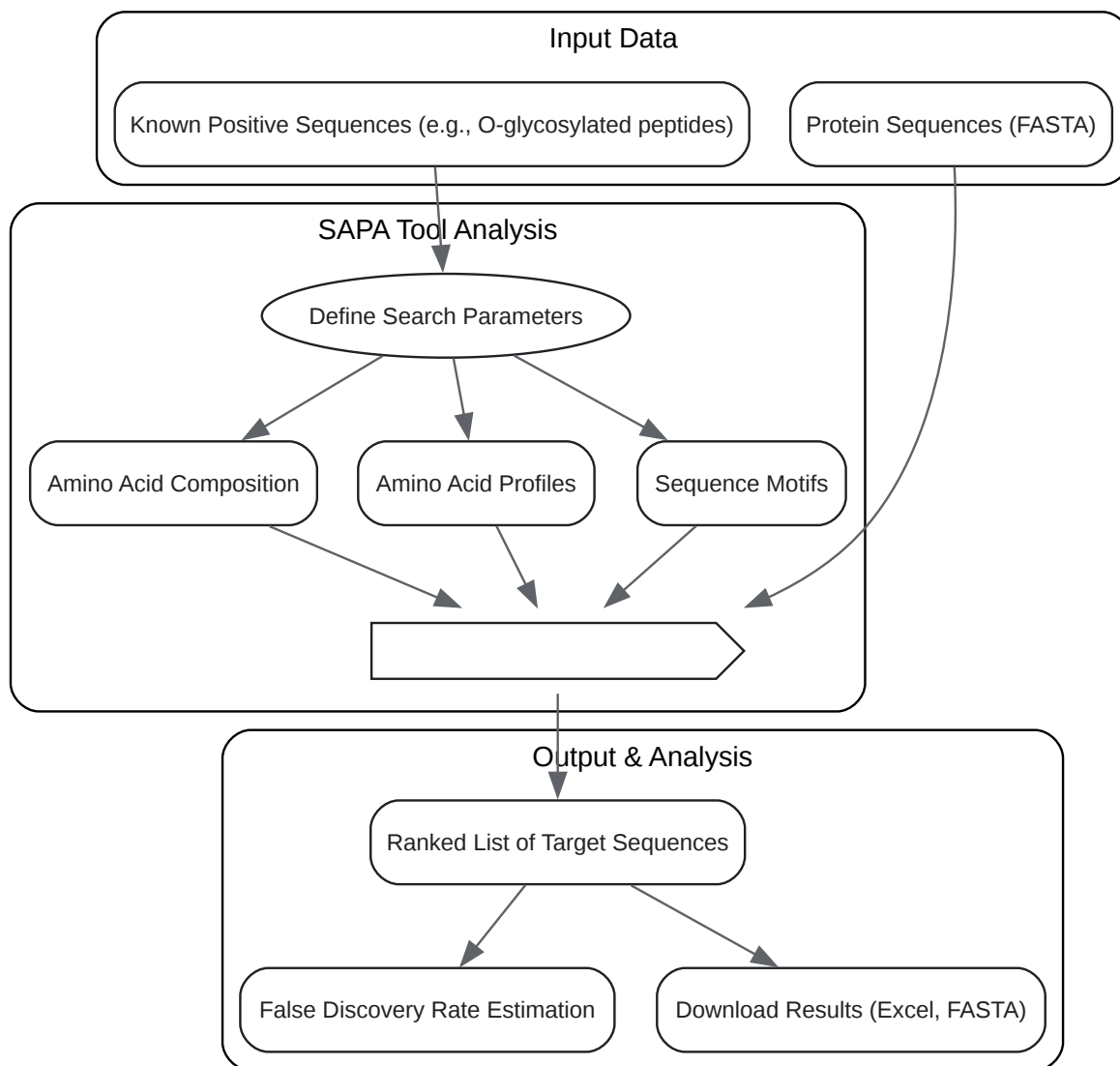
This protocol outlines the steps to identify potentially O-glycosylated protein regions from the proteome of Mycobacterium tuberculosis H37Rv, based on the characteristics of known O-glycosylated peptides.

### 1. Data Preparation:

- **Input Protein Sequences:** A FASTA file containing the protein sequences from the Mycobacterium tuberculosis H37Rv proteome is required.
- **Training Set:** A list of known O-glycosylated peptides from M. tuberculosis is necessary to define the search parameters.

### 2. SAPA Tool Workflow:

The overall workflow for the SAPA tool is depicted below.



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## References

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